molecular formula C22H24O B14314865 Ethanone, 1-(1,2,3,6,7,8,9,10,11,12-decahydrobenzo(e)pyren-4-yl)- CAS No. 113779-17-2

Ethanone, 1-(1,2,3,6,7,8,9,10,11,12-decahydrobenzo(e)pyren-4-yl)-

Cat. No.: B14314865
CAS No.: 113779-17-2
M. Wt: 304.4 g/mol
InChI Key: IQVBHHJMQFVWKQ-UHFFFAOYSA-N
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Description

Ethanone, 1-(1,2,3,6,7,8,9,10,11,12-decahydrobenzo(e)pyren-4-yl)- is a complex organic compound with a unique structure that includes a decahydrobenzo(e)pyrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1,2,3,6,7,8,9,10,11,12-decahydrobenzo(e)pyren-4-yl)- typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, hydrogenation, and functional group transformations. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for achieving the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1,2,3,6,7,8,9,10,11,12-decahydrobenzo(e)pyren-4-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may occur, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Ethanone, 1-(1,2,3,6,7,8,9,10,11,12-decahydrobenzo(e)pyren-4-yl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1,2,3,6,7,8,9,10,11,12-decahydrobenzo(e)pyren-4-yl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to various biological effects, including modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-
  • Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-
  • Acetophenone, 2’,4’,6’-trimethyl-

Uniqueness

Ethanone, 1-(1,2,3,6,7,8,9,10,11,12-decahydrobenzo(e)pyren-4-yl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its decahydrobenzo(e)pyrene moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

113779-17-2

Molecular Formula

C22H24O

Molecular Weight

304.4 g/mol

IUPAC Name

1-(1,2,3,6,7,8,9,10,11,12-decahydrobenzo[e]pyren-5-yl)ethanone

InChI

InChI=1S/C22H24O/c1-13(23)20-12-14-6-4-9-17-15-7-2-3-8-16(15)18-10-5-11-19(20)22(18)21(14)17/h12H,2-11H2,1H3

InChI Key

IQVBHHJMQFVWKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2CCCC3=C2C4=C(CCCC4=C1)C5=C3CCCC5

Origin of Product

United States

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